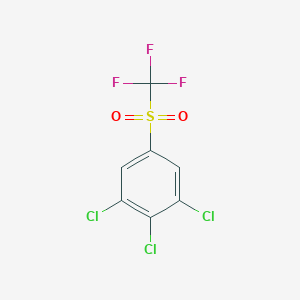
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" is a compound that belongs to a class of chemicals with significant potential in various fields of chemistry due to its unique combination of halogen and sulfonyl functional groups. This compound's structure allows for a wide range of chemical reactions, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to "this compound" often involves the use of powerful reagents to introduce trifluoromethanesulfonyl and chloro groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent method for generating glycosyl triflates from thioglycosides, showcasing the versatility of similar functional groups in synthesis (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been explored through various spectroscopic methods and theoretical calculations. For instance, the structure and conformation of 1,3,5-tris(trifluoromethyl)benzene have been thoroughly studied, providing insights into the effects of substituents on benzene ring geometry and electron distribution (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The unique structure of "this compound" allows for diverse chemical reactions, particularly in the formation of complex molecules through regioselective cycloadditions and cross-coupling reactions. For example, trifluoromethanesulfonyloxy-group-directed regioselective cycloadditions have been utilized for the synthesis of functionalized benzo-fused heterocycles, demonstrating the compound's utility in organic synthesis (Ikawa et al., 2015).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl and sulfonyl groups affects the compound's boiling point, solubility, and density. Studies on related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, provide valuable data on how such substituents alter physical properties (Kolesnikova et al., 2014).
Chemical Properties Analysis
The chemical properties of "this compound" are characterized by its reactivity towards various nucleophiles and electrophiles. The electron-withdrawing effects of the trifluoromethanesulfonyl group make the benzene ring more susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Research on similar compounds highlights the potential for creating complex molecules through strategic functionalization (Ikawa et al., 2015).
Aplicaciones Científicas De Investigación
Let's try to retrieve the information one more time.
Scientific Research Applications of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
Catalyst in Synthesis Processes
This compound and its derivatives are utilized in various synthesis processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Furthermore, silver trifluoromethanesulfonate promotes a direct and mild formylation of benzenes, showcasing powerful formylation under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa et al., 2013).
Applications in Electropolymerization and Polymerization Processes
The compound plays a significant role in the electro-oxidative polymerization of benzene, especially in the presence of strong acids like trifluoromethanesulfonic acid, which acts as both an electrolyte and a catalyst. This process efficiently yields poly(p-phenylene) (Yamamoto et al., 1988).
Involvement in Complex Chemical Reactions
The derivative trifluoromethyl trifluoromethanesulfonate is synthesized through reactions involving silver trifluoromethanesulfonate with trifluoromethyl iodide, leading to the formation of trifluoromethanesulfonyl compounds. This compound exemplifies the SO2-O bond fission of alkyl trifluoromethanesulfonates (Kobayashi et al., 1980).
Role as Reagents
1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride is a potent combination of shelf-stable reagents that activate both armed and disarmed thioglycosides via glycosyl triflates. This demonstrates its importance in the formation of diverse glycosidic linkages (Crich & Smith, 2001).
Use in Catalysis
The compound also finds use in catalysis, as seen with gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an effective and environmentally friendly catalyst (Prakash et al., 2003).
Propiedades
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWSNOXLVTSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545833 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104614-75-7 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

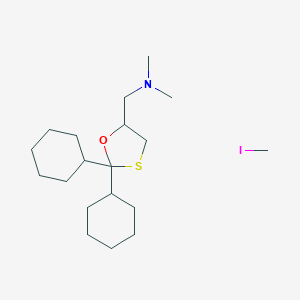
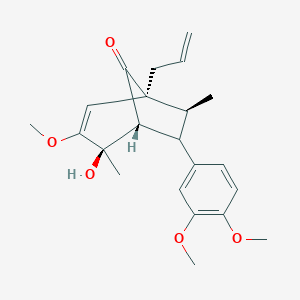


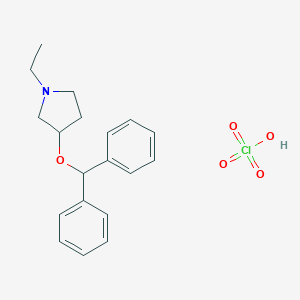
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
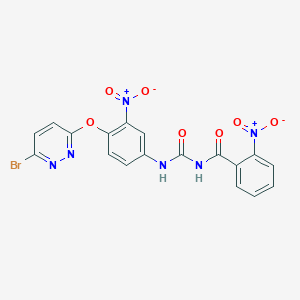


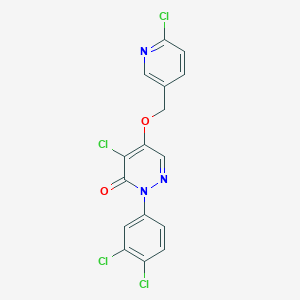
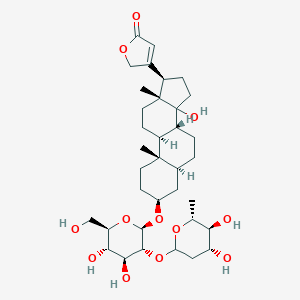

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
